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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design and protocols for the

Phase 1 study of GV20-0251 (NCT05669430), a first-in-class, AI-designed monoclonal

antibody targeting the novel immune checkpoint IGSF8.

Introduction
GV20-0251 is a fully human, Fc-attenuated IgG1 monoclonal antibody that blocks the

interaction of IGSF8 with its receptors.[1] IGSF8 has been identified as a novel immune

checkpoint that suppresses the activity of Natural Killer (NK) cells and dendritic cells,

particularly in tumors with deficient antigen presentation.[2][3] By inhibiting IGSF8, GV20-0251

is designed to activate both innate and adaptive immunity, enhancing NK cell-mediated

cytotoxicity, upregulating antigen presentation, and promoting the activation of antigen-specific

T cells.[3][4] The GV20-0251-100 study (NCT05669430) is a Phase 1/2a, open-label,

multicenter, dose-escalation and expansion study evaluating the safety, tolerability,

pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of GV20-

0251 in patients with advanced solid tumors.[2][5][6] The trial also includes a cohort for

evaluating GV20-0251 in combination with the anti-PD-1 therapy, pembrolizumab.[5]
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A total of 42 patients with advanced solid tumors were enrolled in the dose-escalation phase of

the study.[7][8] The patient population was heavily pre-treated, with a median of four prior lines

of therapy.[4][7]

Characteristic Value Reference

Number of Patients 42 [7][8]

Median Age (Range) 61 years (21-84) [7][9]

Sex (Male/Female) 17 (40%) / 25 (60%) [9]

ECOG Performance Status

0 21 (50%) [9]

1 21 (50%) [9]

Median Prior Systemic

Therapies (Range)
4 (1-11) [7][9]

Dose Escalation and Dosing Schedules
The study employed a standard 3+3 dose-escalation design across six dose levels and two

dosing schedules.[7][8]
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Cohort
Dose Level
(mg/kg)

Dosing
Schedule

Number of
Patients

Reference

1 0.5

Schedule 1: D1,

D8 Q3W &

Schedule 2: D1

Q3W

S1: 3, S2: 2 (+6

backfill)
[3][9]

2 1.0

Schedule 1: D1,

D8 Q3W &

Schedule 2: D1

Q3W

S1: 3, S2: 3 (+4

backfill)
[3][9]

3 3.0

Schedule 1: D1,

D8 Q3W &

Schedule 2: D1

Q3W

S1: 4 (+7

backfill), S2: 4
[3][9]

4 6.0
Schedule 1: D1,

D8 Q3W
S1: 3 [3][9]

5 10.0
Schedule 1: D1,

D8 Q3W
S1: 3 [3][9]

6 20.0
Schedule 1: D1,

D8 Q3W
S1: 3 [3][9]

The preliminary recommended Phase 2 dose (RP2D) was determined to be 10 mg/kg and 20

mg/kg administered on day 1 of each 3-week cycle (D1 Q3W).[7][8]

Safety and Tolerability
GV20-0251 was generally well-tolerated with no dose-limiting toxicities observed up to the

highest dose tested (20 mg/kg).[4][10] The majority of treatment-related adverse events

(TRAEs) were Grade 1 or 2.[4][10]
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Adverse Event (AE) Profile Reference

TRAEs Occurred in 55% of patients [7][8]

Most Common TRAEs (≥10%) Fatigue (12%), Rash (12%) [7][8]

Grade 3 TRAE 1 event of pneumonitis [7][8]

Pharmacokinetics (PK)
The pharmacokinetic profile of GV20-0251 demonstrated dose-proportionality.[4][11]

PK Parameter Value Dose Level Reference

Half-life (T1/2) ~26 days ≥10 mg/kg [7][9][10]

Target Occupancy Full ≥3 mg/kg [4][11]

Preliminary Efficacy
As of the data cut-off, promising signs of anti-tumor activity were observed, particularly in

patients with cutaneous melanoma who had primary resistance to anti-PD-1 therapy.[7][9]

Efficacy Outcome

Cutaneous
Melanoma Patients
with Primary anti-
PD1 Resistance
(n=9)

Overall Efficacy
Evaluable Patients
(n=38)

Reference

Confirmed Partial

Responses (PR)
3 (33.3% ORR) 3 [7][10]

Tumor Shrinkage 3 additional patients - [7][10]

Disease Control Rate

(DCR)
66.7% - [10]

Stable Disease (SD) - 15 [9]
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Tumor shrinkage was also noted in one patient with non-small cell lung cancer and one with

cervical cancer.[10]

Experimental Protocols
While the complete and detailed experimental protocols for NCT05669430 are not publicly

available, the following sections describe the general methodologies employed in the trial

based on published information and standard practices for clinical trials of monoclonal

antibodies.

Study Design and Conduct
This is a Phase 1/2a, open-label, multicenter study conducted at various sites in the United

States.[6][7] The study consists of a dose-escalation part (Part A) and a dose-expansion part

(Part B).[12] Part A utilized a 3+3 design to determine the safety, tolerability, maximum tolerated

dose (MTD), and the recommended Phase 2 dose (RP2D) of GV20-0251.[3][7] Part B will

further evaluate the anti-tumor activity and safety of GV20-0251 at the RP2D in specific tumor

types.[12] The study also includes cohorts for evaluating GV20-0251 in combination with

pembrolizumab.[5]

Inclusion Criteria (Abbreviated):[3][6]

Age ≥18 years.

Histologically confirmed advanced solid malignancy with progressive disease.

Refractory or intolerant to standard therapies.

Measurable disease per RECIST version 1.1.

ECOG performance status of 0 or 1.

Adequate organ function.

Exclusion Criteria (Abbreviated):[3][6]

CNS malignancy or unstable CNS metastasis.
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Active autoimmune disease requiring systemic steroids.

History of major organ transplant.

Drug Administration
GV20-0251 is administered as an intravenous (IV) infusion.[2][13] Two dosing schedules were

evaluated in the dose-escalation phase: every three weeks with a dose on Day 1 and Day 8

(D1, D8 Q3W), and every three weeks with a single dose on Day 1 (D1 Q3W).[3]

Pharmacokinetic (PK) Analysis
Objective: To characterize the concentration-time profile of GV20-0251 in serum.

Methodology (General):

Sample Collection: Blood samples are collected at pre-specified time points before and after

GV20-0251 infusion.

Bioanalytical Assay: A validated enzyme-linked immunosorbent assay (ELISA) is typically

used to quantify the concentration of GV20-0251 in serum samples. This assay would

involve capturing GV20-0251 on a plate coated with a specific antigen or anti-human IgG

antibody, followed by detection with a labeled secondary antibody.

Data Analysis: Non-compartmental analysis (NCA) is used to determine key PK parameters

such as maximum concentration (Cmax), time to maximum concentration (Tmax), area

under the concentration-time curve (AUC), and terminal half-life (t1/2).

Pharmacodynamic (PD) and Biomarker Analysis
Objective: To assess the biological effects of GV20-0251 on the immune system and the tumor

microenvironment.

Methodology (General):

Target Occupancy: Flow cytometry is likely used to measure the percentage of IGSF8 on the

surface of circulating immune cells (e.g., T cells, NK cells) that is bound by GV20-0251.[4]
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[11] This involves staining blood samples with fluorescently labeled antibodies that can

distinguish between bound and unbound IGSF8.

Immune Cell Infiltration: Immunohistochemistry (IHC) is performed on pre-treatment and on-

treatment tumor biopsy samples to assess changes in the infiltration of immune cells, such

as NK cells and T cells, within the tumor microenvironment.[7][9]

Cytokine Analysis: Serum samples may be analyzed for levels of various cytokines using

multiplex assays (e.g., Luminex) to evaluate the systemic immune response to treatment.

Immunogenicity Assessment
Objective: To detect the presence of anti-drug antibodies (ADAs) against GV20-0251.

Methodology (General):

Screening Assay: A tiered testing approach is typically used. An initial screening assay, often

a bridging ELISA, is used to detect antibodies that can bind to GV20-0251.

Confirmatory Assay: Samples that test positive in the screening assay are then analyzed in a

confirmatory assay, which includes a step to demonstrate specific binding to GV20-0251 by

spiking the sample with an excess of the drug.

Neutralizing Antibody (NAb) Assay: Samples confirmed to be positive for ADAs may be

further tested in a cell-based or competitive ligand-binding assay to determine if the ADAs

have neutralizing activity, meaning they can inhibit the function of GV20-0251.

Tumor Response Assessment
Objective: To evaluate the effect of GV20-0251 on tumor size.

Methodology:

Imaging: Tumor assessments are performed at baseline and at regular intervals during the

study using imaging modalities such as Computed Tomography (CT) or Magnetic Resonance

Imaging (MRI).
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Response Criteria: The Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST

1.1) is used to standardize the assessment of tumor response.[3][6] This involves measuring

the longest diameter of target lesions and assessing non-target lesions and new lesions to

categorize the response as a Complete Response (CR), Partial Response (PR), Stable

Disease (SD), or Progressive Disease (PD).[14][15]
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Caption: Mechanism of action of GV20-0251 in activating anti-tumor immunity.

GV20-0251-100 Phase 1 Trial Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1672446?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(Advanced Solid Tumors)

Enrollment

Part A: Dose Escalation
(3+3 Design)

Part B: Dose Expansion
(RP2D)

GV20-0251 IV Infusion
(D1, D8 Q3W or D1 Q3W)

Assessments:
- Safety & Tolerability

- PK & PD
- Immunogenicity

- Tumor Response (RECIST 1.1)

Data Analysis

Determine MTD & RP2D
Evaluate Preliminary Efficacy

Click to download full resolution via product page

Caption: Workflow of the GV20-0251 Phase 1 clinical trial.
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Caption: Interrelationship of primary and secondary endpoints in the GV20-0251 trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GV20-0251 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

2. GV20 [gv20tx.com]

3. gv20tx.com [gv20tx.com]

4. GV20 Therapeutics Presents Promising Phase 1 Monotherapy Data on Novel Checkpoint
Inhibitor GV20-0251 at ESMO Congress 2024 [prnewswire.com]

5. GV20 Therapeutics Announces Clinical Trial Collaboration to Evaluate GV20-0251, a First-
in-Class Antagonist Antibody Against the Novel Immune Checkpoint IGSF8, in Combination
with KEYTRUDA® (pembrolizumab) [prnewswire.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1672446?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672446?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/drug/0e03672414c74fb28f6459c8f6e847f3
https://gv20tx.com/news/details/20230324
https://gv20tx.com/media/publications/20240916-ESMO2024-Talk.pdf
https://www.prnewswire.com/news-releases/gv20-therapeutics-presents-promising-phase-1-monotherapy-data-on-novel-checkpoint-inhibitor-gv20-0251-at-esmo-congress-2024-302247149.html
https://www.prnewswire.com/news-releases/gv20-therapeutics-presents-promising-phase-1-monotherapy-data-on-novel-checkpoint-inhibitor-gv20-0251-at-esmo-congress-2024-302247149.html
https://www.prnewswire.com/news-releases/gv20-therapeutics-announces-clinical-trial-collaboration-to-evaluate-gv20-0251-a-first-in-class-antagonist-antibody-against-the-novel-immune-checkpoint-igsf8-in-combination-with-keytruda-pembrolizumab-302120896.html
https://www.prnewswire.com/news-releases/gv20-therapeutics-announces-clinical-trial-collaboration-to-evaluate-gv20-0251-a-first-in-class-antagonist-antibody-against-the-novel-immune-checkpoint-igsf8-in-combination-with-keytruda-pembrolizumab-302120896.html
https://www.prnewswire.com/news-releases/gv20-therapeutics-announces-clinical-trial-collaboration-to-evaluate-gv20-0251-a-first-in-class-antagonist-antibody-against-the-novel-immune-checkpoint-igsf8-in-combination-with-keytruda-pembrolizumab-302120896.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Facebook [cancer.gov]

7. ascopubs.org [ascopubs.org]

8. ascopubs.org [ascopubs.org]

9. gv20tx.com [gv20tx.com]

10. GV20 [gv20tx.com]

11. GV20 Therapeutics Announces Promising GV20-0251 Phase 1 Results at 2024 ESMO
Congress [synapse.patsnap.com]

12. GV20-0251 in Advanced and/or Refractory Solid Tumor Malignancies
[clinicaltrials.cedars-sinai.edu]

13. GV20 [gv20tx.com]

14. project.eortc.org [project.eortc.org]

15. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Application Notes and Protocols for GV20-0251 Phase
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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